molecular formula C10H16O3 B13836409 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one

5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one

Cat. No.: B13836409
M. Wt: 184.23 g/mol
InChI Key: RNKBASBHSMGDSY-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is an organic compound with a complex structure that includes a hydroxymethyl group, a propan-2-yloxy group, and a cyclohex-2-en-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-hydroxymethylfurfural with propan-2-ol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or other strong acids, is common to drive the reaction to completion. The process may also include purification steps, such as distillation or crystallization, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The propan-2-yloxy group may enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)furfural (CMF)
  • 5-(Bromomethyl)furfural (BMF)
  • 5-(Ethoxymethyl)furfural (EMF)
  • 2,5-Diformylfuran (DFF)
  • 5-Methylfurfural (5MF)

Uniqueness

5-(Hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one is unique due to its specific functional groups and structural features. The presence of both hydroxymethyl and propan-2-yloxy groups provides distinct reactivity and potential for diverse applications compared to its analogs .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-(hydroxymethyl)-3-propan-2-yloxycyclohex-2-en-1-one

InChI

InChI=1S/C10H16O3/c1-7(2)13-10-4-8(6-11)3-9(12)5-10/h5,7-8,11H,3-4,6H2,1-2H3

InChI Key

RNKBASBHSMGDSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=O)CC(C1)CO

Origin of Product

United States

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